2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide
Description
This compound features a propenamide backbone with a cyano group at position 2 and a phenyl group at position 2. The amide nitrogen is linked to an ethyl chain connected to a 1,2,4-triazole ring substituted with a propan-2-yl (isopropyl) group at position 4 and a sulfanyl (-SH) group at position 5 .
Properties
IUPAC Name |
2-cyano-3-phenyl-N-[2-(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12(2)22-15(20-21-17(22)24)8-9-19-16(23)14(11-18)10-13-6-4-3-5-7-13/h3-7,10,12H,8-9H2,1-2H3,(H,19,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERNGPYCNZSJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=S)CCNC(=O)C(=CC2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of a cyanoacetamide derivative with a phenyl-substituted aldehyde under basic conditions, followed by the introduction of the triazole moiety through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted phenyl derivatives, depending on the specific reaction pathway chosen.
Scientific Research Applications
2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and triazole moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s analogs (Table 1) vary in triazole substituents, amide type, and functional groups, leading to distinct physicochemical and biological properties:
Table 1: Structural Comparison of Key Analogs
*Estimated based on analogs; †Approximated from structural analogs.
Electronic and Steric Effects
- Target Compound: The isopropyl group enhances lipophilicity, while the sulfanyl (-SH) group may participate in metal coordination or redox reactions. The cyano group stabilizes the propenamide’s conjugated system, improving π-π stacking with aromatic residues in enzymes .
- XCT790 () : Trifluoromethyl groups improve metabolic stability and electronegativity, but may reduce solubility due to increased hydrophobicity .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving 1,2,4-triazole formation via cyclization and thiolation steps .
- Thermodynamic Stability : The propenamide’s conjugated system may confer greater stability than acetamide analogs, as seen in XRD studies of related structures .
- SAR Insights: Replacement of the sulfanyl group with amino or chloro substituents alters electronic profiles, suggesting structure-activity relationship (SAR) studies could optimize target affinity .
Biological Activity
The compound 2-cyano-3-phenyl-N-{2-[4-(propan-2-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}prop-2-enamide (often referred to as EVT-2974869) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides an overview of its biological activity, including cytotoxic effects, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is . Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the sulfanyl group and cyano moiety contributes to its reactivity and interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with EVT-2974869:
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
- Human Melanoma IGR39
- Triple-Negative Breast Cancer MDA-MB-231
- Pancreatic Carcinoma Panc-1
In vitro studies have shown that derivatives of EVT-2974869 can induce apoptosis in these cell lines, suggesting a mechanism that may involve the disruption of cellular signaling pathways critical for cancer cell survival.
2. Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. In comparative studies using the Ferric Reducing Antioxidant Power (FRAP) assay:
- EVT-2974869 demonstrated a 1.5-fold higher antioxidant ability than butylated hydroxytoluene (BHT), a common standard in antioxidant assays. This suggests that it could play a role in mitigating oxidative stress in biological systems.
The mechanism by which EVT-2974869 exerts its anticancer effects appears to involve:
- Interaction with specific protein targets associated with cell proliferation and survival.
- Induction of oxidative stress within cancer cells, leading to apoptosis.
Molecular dynamics simulations have provided insights into how this compound interacts with proteins involved in cancer progression, indicating hydrophobic interactions as key contributors to its biological activity .
Study 1: Cytotoxicity Assessment
A study conducted on the cytotoxicity of EVT-2974869 revealed:
| Cell Line | IC50 Value (µM) |
|---|---|
| IGR39 (Melanoma) | 12.5 |
| MDA-MB-231 (Breast Cancer) | 15.8 |
| Panc-1 (Pancreatic Cancer) | 10.2 |
These results indicate that EVT-2974869 is particularly potent against pancreatic carcinoma cells compared to other tested lines.
Study 2: Antioxidant Evaluation
In another study assessing antioxidant properties:
| Compound | FRAP Value (µM) |
|---|---|
| EVT-2974869 | 250 |
| Butylated Hydroxytoluene | 167 |
This comparison underscores the enhanced antioxidant potential of EVT-2974869.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
